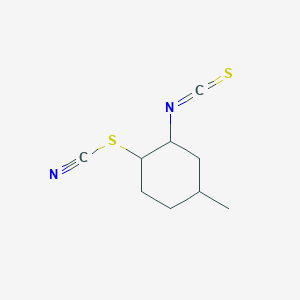
2-Isothiocyanato-4-methylcyclohexyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-4-methylcyclohexyl thiocyanate is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of both isothiocyanate and thiocyanate functional groups, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates typically involves the reaction of amines with carbon disulfide and a desulfurizing agent. One common method is the two-step, one-pot reaction where primary amines or their salts react with carbon disulfide to form dithiocarbamates, which are then converted to isothiocyanates using a desulfurizing agent like T3P (propane phosphonic acid anhydride) . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often employs similar methods but on a larger scale. The use of catalytic amounts of amine bases, such as DBU, in the reaction of isocyanides with elemental sulfur has been optimized for sustainability and efficiency . This method allows for the production of isothiocyanates with high yields and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-4-methylcyclohexyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiocyanate group can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
2-Isothiocyanato-4-methylcyclohexyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-4-methylcyclohexyl thiocyanate involves its high chemical reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis . These mechanisms contribute to its chemoprotective and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
2-Isothiocyanato-4-methylcyclohexyl thiocyanate is unique due to the presence of both isothiocyanate and thiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates .
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
62444-43-3 |
|---|---|
Formule moléculaire |
C9H12N2S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
(2-isothiocyanato-4-methylcyclohexyl) thiocyanate |
InChI |
InChI=1S/C9H12N2S2/c1-7-2-3-9(13-5-10)8(4-7)11-6-12/h7-9H,2-4H2,1H3 |
Clé InChI |
UPPIYOFUFRIHSV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)N=C=S)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

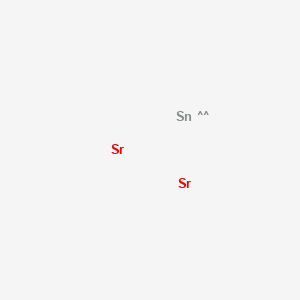
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
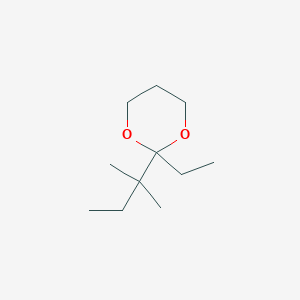
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
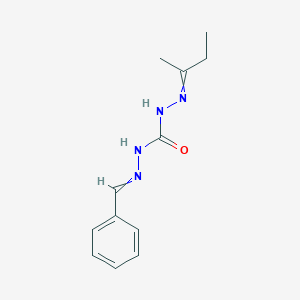
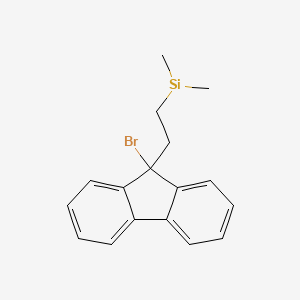
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

